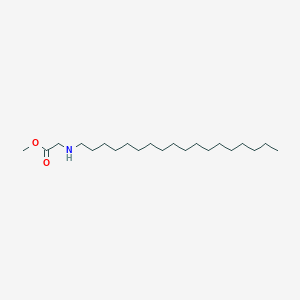
Methyl octadecylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadecylglycinate is an organic compound that belongs to the class of glycine derivatives. It is characterized by a long alkyl chain attached to a glycine moiety, making it a surfactant with unique properties. This compound is used in various industrial and scientific applications due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadecylglycinate can be synthesized through the esterification of octadecylamine with glycine methyl ester. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl octadecylglycinate undergoes several types of chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the glycine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Methyl octadecylglycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in emulsions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products as an emulsifier and conditioning agent.
Mechanism of Action
The mechanism of action of methyl octadecylglycinate is primarily based on its ability to interact with both hydrophobic and hydrophilic substances. This amphiphilic nature allows it to form micelles and emulsions, which can encapsulate and transport various molecules. The long alkyl chain provides hydrophobic interactions, while the glycine moiety offers hydrophilic interactions, making it an effective surfactant.
Comparison with Similar Compounds
Similar Compounds
Methyl glycinate: A simpler glycine derivative without the long alkyl chain.
Octadecylamine: Contains the long alkyl chain but lacks the glycine moiety.
Glycine methyl ester: The ester form of glycine without the long alkyl chain.
Uniqueness
Methyl octadecylglycinate is unique due to its combination of a long hydrophobic alkyl chain and a hydrophilic glycine moiety. This dual functionality makes it an effective surfactant with applications in various fields, from chemistry to medicine. Its ability to form stable emulsions and micelles sets it apart from simpler glycine derivatives and other long-chain amines.
Properties
Molecular Formula |
C21H43NO2 |
|---|---|
Molecular Weight |
341.6 g/mol |
IUPAC Name |
methyl 2-(octadecylamino)acetate |
InChI |
InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21(23)24-2/h22H,3-20H2,1-2H3 |
InChI Key |
PIQKQOFHJOCALN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)
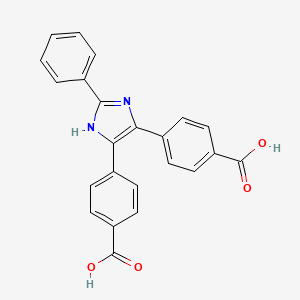
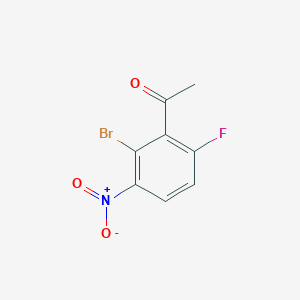
![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)
![4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B12970775.png)
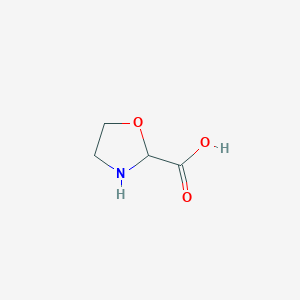
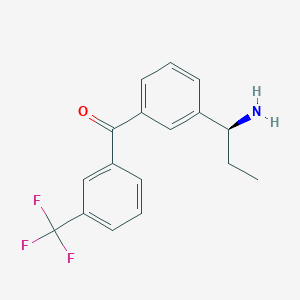
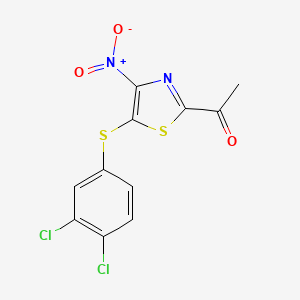

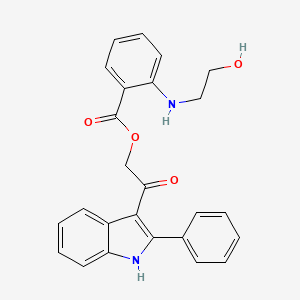


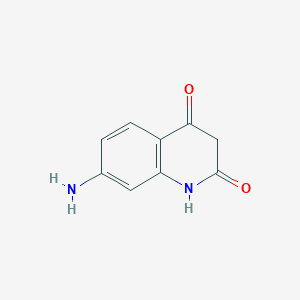
![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)
